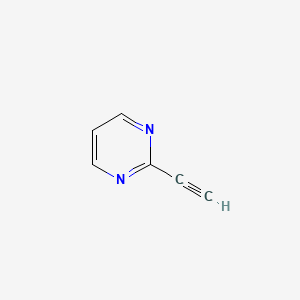

2-Ethynylpyrimidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNUHRHTDNKJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498377 | |

| Record name | 2-Ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37972-24-0 | |

| Record name | 2-Ethynylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37972-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 2-ethynylpyrimidine, a valuable building block in medicinal chemistry and materials science. The primary focus is on the prevalent Sonogashira cross-coupling methodology, offering detailed experimental procedures, quantitative data, and logical workflows to aid in its practical application.

Introduction

This compound is a key heterocyclic compound featuring a reactive terminal alkyne group attached to a pyrimidine ring. This functionality makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Its significance in drug discovery is largely attributed to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the efficient and specific conjugation of the pyrimidine scaffold to other molecules, enabling the rapid generation of compound libraries for screening and the development of targeted therapeutics and chemical probes.[1][2]

Synthetic Pathways

The most common and efficient route to this compound involves a two-step process:

-

Sonogashira Cross-Coupling: A palladium-catalyzed cross-coupling reaction between a 2-halopyrimidine and a protected acetylene, typically (trimethylsilyl)acetylene (TMSA).

-

Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

The choice of 2-halopyrimidine precursor is critical, with the reactivity order being I > Br > Cl.[3] While 2-iodopyrimidine offers the highest reactivity, 2-chloropyrimidine is often more readily available and cost-effective, though it may require more forcing reaction conditions.

Synthesis of Precursors

A common starting material for the Sonogashira coupling is 2-chloropyrimidine. A standard laboratory preparation involves the diazotization of 2-aminopyrimidine.

Experimental Protocol: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine

This procedure should be conducted in a well-ventilated fume hood.

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a low-temperature thermometer, cool 500 mL of concentrated hydrochloric acid to 0°C.

-

Addition of 2-Aminopyrimidine: To the cooled acid, portionwise add 142 g (1.5 moles) of 2-aminopyrimidine with stirring to obtain a homogeneous solution.

-

Cooling: Cool the solution to between -15°C and -10°C. Solidification may occur below -15°C.

-

Diazotization: Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water. Add this solution dropwise to the reaction mixture over approximately one hour, maintaining the temperature between -15°C and -10°C. Vigorous stirring is essential, and caution is advised as nitrogen oxides are evolved.

-

Reaction Completion: After the addition is complete, continue stirring for an additional hour, allowing the temperature to rise to -5°C.

-

Neutralization and Extraction: Carefully neutralize the reaction mixture to approximately pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C. The resulting solid, a mixture of 2-chloropyrimidine and sodium chloride, is collected by filtration. The filter cake is then thoroughly washed with diethyl ether to dissolve the 2-chloropyrimidine. The cold aqueous filtrate should be extracted with four 75 mL portions of diethyl ether. It is crucial to perform the filtration and extraction promptly to avoid decomposition.

-

Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the residue is recrystallized from isopentane to yield white crystals of 2-chloropyrimidine.

Core Synthesis of this compound

The following protocol details the Sonogashira coupling of 2-chloropyrimidine with (trimethylsilyl)acetylene, followed by the deprotection of the resulting silylated intermediate.

Step 1: Sonogashira Coupling to Synthesize 2-((Trimethylsilyl)ethynyl)pyrimidine

-

Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyrimidine (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.), and copper(I) iodide (CuI) (0.04-0.10 eq.).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or toluene) and an amine base, typically triethylamine (2.0-3.0 eq.).

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq.) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq.) in a suitable solvent, such as THF.

-

Deprotection Agent: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.0-1.2 eq.) dropwise to the solution at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.

-

Work-up and Purification: Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure this compound. A yield of approximately 68.8% has been reported for this deprotection step.[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the key synthetic steps.

Table 1: Comparison of Halopyrimidine Reactivity in Sonogashira Coupling

| Halopyrimidine | Relative Reactivity | Typical Reaction Conditions |

| 2-Iodopyrimidine | High | Room temperature to mild heating |

| 2-Bromopyrimidine | Medium | Mild to moderate heating |

| 2-Chloropyrimidine | Low | Requires more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) |

Note: The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[3]

Table 2: Quantitative Data for the Synthesis of this compound

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield |

| 1. Sonogashira Coupling | 2-Chloropyrimidine, (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | THF or Toluene | 50-80°C | Varies (monitor by TLC/GC-MS) | Moderate to Good |

| 2. Deprotection | 2-((Trimethylsilyl)ethynyl)pyrimidine | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | < 1 hour | ~69%[4] |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound from 2-aminopyrimidine.

References

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylpyrimidine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of pyrimidine, a fundamental component of nucleic acids, it serves as a versatile building block for the synthesis of more complex molecules. Its rigid, planar structure and the presence of a reactive ethynyl group make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications in drug development, supported by visualizations of key experimental and biological pathways.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its application in various chemical and biological systems. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂ | |

| Molecular Weight | 104.11 g/mol | |

| Melting Point | 96.5 °C | |

| Boiling Point (Predicted) | 228.2 ± 23.0 °C | ChemicalBook |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | -0.58 ± 0.13 | ChemicalBook |

| XLogP3 | -0.2 | ECHEMI |

| Appearance | Yellow to brown solid powder | ChemicalBook |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | ChemicalBook |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the deprotection of a trimethylsilyl (TMS)-protected precursor. The following protocol is a representative example:

Materials:

-

2-((Trimethylsilyl)ethynyl)pyrimidine

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)pyrimidine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of TBAF in THF to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound. [ChemicalBook]

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the acetylenic proton. The pyrimidine protons typically appear as a downfield doublet and triplet.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four unique carbon atoms of the pyrimidine ring and the two acetylenic carbons.

2. Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight of this compound. The molecular ion peak (M+) should be observed at m/z = 104.11.[2]

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C≡C stretching (alkyne)

-

C-H stretching (aromatic and alkyne)

-

C=N and C=C stretching (pyrimidine ring)

-

Mandatory Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications in Drug Development

While specific biological targets for this compound are not extensively documented, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4]

The ethynyl group in this compound is a particularly interesting functional group for drug design. It can participate in various chemical reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is widely used for bioconjugation and the synthesis of complex molecular architectures. Furthermore, the ethynyl moiety can act as a bioisostere for other chemical groups and can form specific interactions with biological targets.

A critical area where pyrimidine derivatives play a role is in the inhibition of nucleotide biosynthesis pathways, which are often upregulated in cancer cells and pathogens to support rapid proliferation.[5] The de novo pyrimidine biosynthesis pathway is a key target for the development of antimetabolite drugs.

Caption: The de novo pyrimidine biosynthesis pathway, a target for drug development.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties. Its synthesis and characterization can be achieved through established laboratory protocols. While its specific biological roles are still under investigation, its structural features make it a promising candidate for the development of novel therapeutics, particularly as an inhibitor of key metabolic pathways, and as a building block in materials science. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other applications.

References

- 1. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the this compound Ligand [mdpi.com]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: NMR Spectral Data of 2-Ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, afforded by the pyrimidine ring and the ethynyl group, makes it a valuable building block in the design of novel therapeutic agents and functional materials. Accurate characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating its structure and electronic properties. This technical guide provides an in-depth overview of the NMR spectral data for this compound, including experimental and predicted data, detailed experimental protocols, and a structural visualization to aid in spectral assignment.

Molecular Structure and Atom Numbering

The structure of this compound with the standard numbering convention for the pyrimidine ring and the ethynyl protons is presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR spectral assignment.

Experimental NMR Spectral Data

Obtaining precise, publicly available NMR data for free this compound has proven to be challenging. However, analysis of metal-coordinated this compound provides valuable insight into the expected chemical shifts. The following data is derived from studies on gold(I) and platinum(II) complexes of this compound.[1] It is important to note that coordination to a metal center can induce shifts in the NMR signals compared to the free ligand.

¹H NMR Spectral Data (Coordinated this compound)

The proton NMR data for the pyrimidine moiety in a metal complex, which serves as an approximation for the free ligand, reveals a characteristic downfield doublet and triplet pattern.[1]

| Proton | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Integration |

| H4, H6 | Doublet (d) | ~8.6 | ~5.0 | 2H |

| H5 | Triplet (t) | ~7.2 | ~5.0 | 1H |

Note: The chemical shift of the acetylenic proton (H8) is not reported in the available data for the coordinated ligand.

¹³C NMR Spectral Data

Predicted NMR Spectral Data

To supplement the limited experimental data, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. These predictions provide a more complete, albeit theoretical, dataset for this compound.

Predicted ¹H NMR Spectral Data

| Proton | Multiplicity | Predicted Chemical Shift (δ) ppm |

| H4, H6 | Doublet (d) | 8.85 |

| H5 | Triplet (t) | 7.45 |

| H8 | Singlet (s) | 3.40 |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) ppm |

| C2 | 145.0 |

| C4, C6 | 158.0 |

| C5 | 122.0 |

| C7 | 81.0 |

| C8 | 79.0 |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis of this compound and the acquisition of its NMR spectra, based on established methodologies for similar compounds.

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. A typical protocol is outlined below.

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing a sample of this compound for NMR analysis and acquiring the spectra is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The spectral width should be set to encompass all expected proton signals (typically 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

The free induction decay (FID) should be Fourier transformed with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum should be recorded on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A proton-decoupled pulse sequence should be used to simplify the spectrum to singlets for each unique carbon.

-

The spectral width should be set to cover the expected range for aromatic and alkynyl carbons (typically 0-160 ppm).

-

A significantly larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

The relaxation delay should be set to 2-5 seconds to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

The FID should be processed similarly to the ¹H spectrum.

-

The spectrum should be referenced to the deuterated solvent peaks.

-

Conclusion

This technical guide provides a summary of the available and predicted NMR spectral data for this compound. While experimental data for the free ligand is limited, the information from its metal complexes, combined with computational predictions, offers a solid foundation for its characterization. The detailed protocols for synthesis and NMR analysis are intended to assist researchers in the successful preparation and characterization of this important heterocyclic compound, thereby facilitating its application in drug discovery and materials science.

References

A Technical Guide to the Stability and Storage of 2-Ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethynylpyrimidine is presented in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄N₂ | [1][2][3] |

| Molecular Weight | 104.11 g/mol | [1][2][3] |

| Appearance | Solid, Powder, Colorless to Brown Liquid | [2][3][4] |

| Melting Point | 95-96.5 °C | [1][3] |

| Boiling Point | 228.2 °C at 760 mmHg | [5] |

| Density | 1.11 g/cm³ (predicted) | [1] |

| Flash Point | 103.6 °C | [5] |

| Vapor Pressure | 0.112 mmHg at 25°C | [5] |

Note: Some properties, like appearance, can vary between suppliers and batches.

Stability Profile and Recommended Storage

The chemical stability of this compound is paramount for its effective use. The product is generally considered stable under standard ambient conditions if stored correctly.[6] However, its reactivity suggests that long-term stability is best maintained under controlled conditions.

Recommended Storage Conditions

Suppliers provide slightly varied recommendations for storage. A consolidated summary is provided in Table 2 for easy comparison. For long-term storage, adhering to the most stringent conditions is advisable.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale / Notes | Reference(s) |

| Temperature | Room Temperature, Cool place, Keep refrigerated (2-8°C) | To minimize thermal decomposition and potential polymerization of the ethynyl group. Refrigeration is the most conservative approach for long-term storage. | [4][6][7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the electron-rich pyrimidine ring and the ethynyl moiety. | [8] |

| Container | Tightly-closed original container | Prevents contamination and exposure to moisture and air. | [4][6][7][9] |

| Environment | Dry, well-ventilated area | To avoid moisture absorption and degradation. Proper ventilation is a standard safety practice. | [4][6][7][8] |

| Light Exposure | Store out of direct sunlight | To prevent potential light-induced degradation or polymerization. One supplier notes it may darken on storage without loss of purity. | [8] |

Incompatible Materials and Conditions to Avoid

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: These can react with the pyrimidine ring and the ethynyl group.[7]

-

Heat, Sparks, and Open Flames: The compound is combustible.[4][7][8]

-

Dust Generation: Minimizing dust is important for handling solids to prevent inhalation and potential dust explosions.[6][7]

Handling and Safety Precautions

Proper handling is crucial for both user safety and maintaining compound integrity.

Caption: General workflow for receiving, storing, and handling this compound.

Potential Degradation Pathways

While specific degradation studies for this compound were not identified, potential degradation pathways can be inferred based on the chemical functionalities present. The primary points of reactivity are the ethynyl group and the nitrogen atoms in the pyrimidine ring.

Caption: Hypothetical degradation pathways for this compound.

-

Oxidation: The electron-rich system can be susceptible to oxidation, potentially leading to the formation of pyrimidine-2-carboxylic acid or other oxidized species.

-

Hydration: The ethynyl group can undergo hydration, especially in the presence of acid or metal catalysts, to form 2-acetylpyrimidine.

-

Polymerization: Terminal alkynes are known to polymerize, a reaction that can be initiated by heat, light, or trace metal catalysts. This would result in a complex mixture of oligomers and polymers.

-

Ring Opening: Under harsh acidic or basic conditions, the pyrimidine ring itself could be susceptible to hydrolytic cleavage, as seen in general pyrimidine catabolism pathways.[10][11][12]

Experimental Protocols for Stability Assessment

Detailed experimental protocols for assessing the stability of this compound are not described in the reviewed literature. However, a standard approach for conducting a preliminary stability study can be outlined.

Objective

To evaluate the stability of this compound under accelerated (heat, light) and long-term (recommended storage) conditions.

Materials and Methods

-

Reference Standard: A well-characterized, high-purity lot of this compound, stored at -20°C under argon.

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for purity assessment and quantification of degradants. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development.

-

Forced Degradation: To identify potential degradation products, the compound would be subjected to stress conditions:

-

Acidic: 0.1 M HCl at 40-60°C

-

Basic: 0.1 M NaOH at 40-60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80°C (solid state)

-

Photolytic: Exposure to UV/Vis light (ICH Q1B guidelines)

-

Experimental Workflow

References

- 1. echemi.com [echemi.com]

- 2. This compound | 37972-24-0 [sigmaaldrich.com]

- 3. This compound 97 37972-24-0 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound, CAS No. 37972-24-0 - iChemical [ichemical.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. aksci.com [aksci.com]

- 8. content.labscoop.com [content.labscoop.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to 2-Ethynylpyrimidine (CAS: 37972-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethynylpyrimidine, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, appearing as a yellow to brown powder.[1] It is characterized by the presence of a reactive terminal alkyne group attached to the C2 position of the pyrimidine ring, a structural motif of significant interest in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 37972-24-0 | [1][2][3] |

| Molecular Formula | C₆H₄N₂ | [1][2][3] |

| Molecular Weight | 104.11 g/mol | [1][2][3] |

| Melting Point | 95-96.5 °C | [2][3] |

| Boiling Point (Predicted) | 228.2 ± 23.0 °C | [1][3] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | -0.58 ± 0.13 | [3] |

| Appearance | Yellow to brown solid/powder | [1][2] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton and the three aromatic protons of the pyrimidine ring. The pyrimidine protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with the H4 and H6 protons appearing as a doublet and the H5 proton as a triplet.[6][7] The acetylenic proton would likely appear as a singlet in the δ 3.0-3.5 ppm region.

¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The two acetylenic carbons would have characteristic shifts in the δ 70-90 ppm range. The pyrimidine ring carbons would appear in the aromatic region (δ 120-160 ppm).[8]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne. A weaker absorption around 2100 cm⁻¹ would correspond to the C≡C stretching. Characteristic bands for the pyrimidine ring, including C=N and C=C stretching, would be observed in the 1500-1600 cm⁻¹ region.[4][9]

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 104. Subsequent fragmentation would likely involve the loss of the acetylenic proton and other characteristic fragments of the pyrimidine ring.[1][10]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the Sonogashira cross-coupling reaction being a prominent and versatile method.[11] An alternative approach involves the desilylation of a protected ethynylpyrimidine precursor.[1]

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] In the context of this compound synthesis, this involves the coupling of a 2-halopyrimidine with a protected or unprotected acetylene source.

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling [13][14]

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-halopyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add a degassed anhydrous solvent (e.g., THF, DMF, or triethylamine).

-

Add a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 eq.) via syringe.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or saturated ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Desilylation of a Protected Precursor

This method involves the removal of a silyl protecting group, such as trimethylsilyl (TMS), from a 2-((trimethylsilyl)ethynyl)pyrimidine precursor.

References

- 1. Pyrimidine, 2-ethynyl- (9CI) | 37972-24-0 [chemicalbook.com]

- 2. This compound 97 37972-24-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. 2-Ethynyl pyridine [webbook.nist.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

Theoretical Insights into the Reactivity of 2-Ethynylpyrimidine: A Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the intrinsic reactivity of molecular scaffolds is paramount for designing novel therapeutics and functional materials. 2-Ethynylpyrimidine, a heterocyclic compound featuring both a pyrimidine ring and a reactive ethynyl group, presents a unique electronic landscape that governs its participation in a variety of chemical transformations. This technical guide provides an overview of the theoretical approaches used to study the reactivity of pyrimidine derivatives and outlines the expected reactivity of this compound based on established principles of computational chemistry.

Introduction to the Reactivity of Pyrimidine Systems

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the pyrimidine core susceptible to nucleophilic attack and influences the reactivity of its substituents. The introduction of an ethynyl group at the 2-position further modulates the electronic distribution and introduces a site of high reactivity, amenable to a range of chemical reactions including cycloadditions and nucleophilic additions.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms, predicting reaction outcomes, and quantifying the energetic barriers associated with chemical transformations. These computational methods provide invaluable insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and potential energy surfaces of reacting systems.

General Computational Methodologies

The theoretical investigation of reaction mechanisms and reactivity typically involves the following computational protocols:

-

Geometry Optimization: The three-dimensional structures of reactants, transition states, intermediates, and products are optimized to find the lowest energy conformations on the potential energy surface.

-

Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, and products) have all real vibrational frequencies, while transition states are characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values, including activation energies and reaction enthalpies.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict the regioselectivity and reactivity in pericyclic and addition reactions.

A common combination of theoretical methods includes the B3LYP functional with a basis set such as 6-31G(d) for geometry optimizations and frequency calculations, followed by single-point energy calculations with a larger basis set for improved accuracy.

Anticipated Reactivity of this compound

Cycloaddition Reactions

The ethynyl group of this compound is a potent dienophile and dipolarophile, making it a suitable substrate for various cycloaddition reactions, most notably the Diels-Alder and 1,3-dipolar cycloadditions.

A general workflow for a theoretical investigation of a Diels-Alder reaction involving this compound would be as follows:

Caption: Computational workflow for studying Diels-Alder reactions.

The regioselectivity and stereoselectivity of these reactions would be governed by the FMO interactions between this compound and the reacting partner. The electron-withdrawing nature of the pyrimidine ring is expected to lower the energy of the LUMO of the ethynyl group, making it a good electrophile for reactions with electron-rich dienes (normal-electron-demand Diels-Alder).

Nucleophilic Addition Reactions

The ethynyl group is also susceptible to nucleophilic attack. The polarization of the triple bond, influenced by the pyrimidine ring, will dictate the regioselectivity of the addition. Computational studies can map out the potential energy surface for the addition of various nucleophiles, identifying the most favorable reaction pathway.

A potential reaction pathway for the nucleophilic addition to the ethynyl group can be visualized as a logical relationship:

Caption: Logical steps in a nucleophilic addition reaction.

Theoretical calculations would be crucial in determining the activation barrier for the nucleophilic attack and the stability of the resulting intermediate.

Quantitative Data from Analogous Systems

Although specific quantitative data for this compound is lacking in the readily available literature, studies on other pyrimidine derivatives can provide a qualitative understanding. For instance, DFT studies on various substituted pyrimidines have calculated HOMO-LUMO gaps, which are indicative of chemical reactivity. Generally, a smaller HOMO-LUMO gap suggests higher reactivity. The presence of the ethynyl group is expected to lower the LUMO energy, thus decreasing the HOMO-LUMO gap and enhancing the reactivity of this compound towards nucleophiles and in cycloaddition reactions.

For illustrative purposes, a hypothetical data table for a Diels-Alder reaction is presented below. Note: This data is not from a specific study on this compound and is for demonstrative purposes only.

| Reaction Coordinate | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.0 | +35.0 |

| Product | -15.0 | -10.0 |

Conclusion

Theoretical studies based on quantum chemical methods like DFT are indispensable tools for understanding and predicting the reactivity of molecules like this compound. While specific computational data for this molecule is not widely published, the established principles of its constituent functional groups—the electron-deficient pyrimidine ring and the reactive ethynyl moiety—allow for informed predictions of its behavior in key organic reactions. Future computational investigations are needed to provide the detailed quantitative and mechanistic insights that would be highly valuable for the rational design of new pharmaceuticals and functional materials based on the this compound scaffold. Researchers are encouraged to employ the computational workflows outlined in this guide to explore the rich and complex reactivity of this promising molecule.

An In-depth Technical Guide to the Electronic Properties of 2-Ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrimidine is a heterocyclic organic compound that has garnered significant interest in various fields, including materials science and medicinal chemistry. Its unique electronic structure, characterized by the electron-deficient pyrimidine ring coupled with the electron-rich ethynyl group, imparts valuable properties that are exploited in the design of novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, characterization, and the computational and experimental methodologies used to elucidate its electronic behavior.

Core Electronic Properties

The electronic nature of this compound is dominated by the pyrimidine ring, which is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This arrangement leads to a decrease in the π-electron density of the ring compared to benzene, making it an electron-deficient system. This inherent electron deficiency is a key factor in its chemical reactivity and its utility as a building block in larger molecular architectures.

While specific quantitative data for the frontier molecular orbitals (HOMO and LUMO) of isolated this compound is not extensively reported in publicly available literature, its behavior as a ligand in transition metal complexes provides significant insight into its electronic character. In this context, this compound acts as an electron-withdrawing ligand, a property that is utilized to tune the photophysical properties of the resulting complexes.

Application in Tuning Emissive Properties of Transition Metal Complexes

A notable application demonstrating the electron-deficient nature of this compound is its use as a ligand in platinum(II) and gold(I) complexes.[1][2] The introduction of this ligand has been shown to blue-shift the emission spectra of these complexes compared to those with less electron-deficient ligands like 2-ethynylpyridine.[1][2] This blue shift is a direct consequence of the stabilization of the metal d-orbitals (the HOMO in these complexes) by the electron-withdrawing pyrimidine ring, which widens the HOMO-LUMO gap.

Data Presentation

The following table summarizes the photophysical data for a transition metal complex incorporating the this compound ligand, illustrating its effect on the emissive properties.

| Complex | Emission λmax (nm) | Solvent | Reference |

| tbpyPt(C₂pym)₂ | 512 | CH₂Cl₂ | [1][2] |

| tbpyPt(C₂2-py)₂ (for comparison) | 520 | CH₂Cl₂ | [1][2] |

Where HC₂pym = this compound and HC₂2-py = 2-ethynylpyridine

Experimental Protocols

Synthesis of this compound Metal Complexes

The following is a representative protocol for the synthesis of a platinum(II) complex bearing this compound ligands, adapted from the literature.[1][2]

Synthesis of tbpyPt(C₂pym)₂:

-

To a solution of tbpyPtCl₂ in a suitable solvent, add a solution of this compound (HC₂pym).

-

Add a copper(I) iodide catalyst and an amine base (e.g., diisopropylamine).

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or NMR).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The final product is isolated and characterized by ¹H-NMR, elemental analysis, and single-crystal X-ray diffraction.[1][2]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the successful synthesis of the complexes, with characteristic downfield shifts of the pyrimidine ring protons.[1]

-

Elemental Analysis: Confirms the purity and elemental composition of the synthesized compounds.[1]

-

Single-Crystal X-ray Diffraction: Provides the definitive molecular structure and details on bond lengths and angles.[1]

-

UV-Vis and Emission Spectroscopy: Used to determine the absorption and emission properties of the compounds in solution.[1]

Computational Methodologies

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules like this compound.

DFT Calculations for Electronic Properties

A general protocol for calculating the electronic properties of this compound using DFT would involve:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

-

HOMO and LUMO energies: These frontier molecular orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

-

HOMO-LUMO gap: This energy difference is related to the molecule's kinetic stability and its absorption in the UV-Vis spectrum.

-

Electron density distribution and molecular electrostatic potential (MEP): These provide insights into the charge distribution and reactive sites of the molecule.

-

Mandatory Visualizations

Caption: Synthesis workflow for the platinum(II) complex of this compound.

Caption: Conceptual diagram of tuning emissive properties with this compound.

Conclusion

This compound is a versatile building block whose electronic properties are of considerable interest to researchers in materials science and drug discovery. Its electron-deficient pyrimidine core is a key feature that allows for the systematic tuning of the electronic and photophysical properties of larger molecular systems. While a complete quantitative electronic profile of the isolated molecule requires further dedicated computational studies, its behavior in metal complexes provides strong evidence of its utility as an electron-withdrawing moiety. The experimental and computational protocols outlined in this guide provide a framework for the further investigation and application of this important heterocyclic compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-ethynylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data on the isolated molecule, this document synthesizes findings from studies on its coordination complexes and outlines a robust computational methodology for a more detailed electronic and structural characterization.

Physicochemical Properties of this compound

This compound (C₆H₄N₂) is a solid at room temperature with a melting point of approximately 95-96 °C.[1][2] It is characterized by a molecular weight of 104.11 g/mol .[1][2][3] The molecule consists of a pyrimidine ring substituted with an ethynyl group at the C2 position.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂ | [1] |

| Molecular Weight | 104.11 g/mol | [1][2][3] |

| Melting Point | 95-96 °C | [1] |

| Density | 1.11 ± 0.1 g/cm³ | [1] |

| pKa | -0.58 ± 0.13 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Rotatable Bond Count | 1 | [1][3] |

| Topological Polar Surface Area | 25.8 Ų | [3] |

Molecular Structure and Bonding

Direct experimental determination of the molecular structure of isolated this compound through techniques like single-crystal X-ray diffraction has not been extensively reported in the literature. However, crystallographic data from its metal complexes, such as those with platinum(II) and gold(I), provide valuable insights into its geometry.[4] In these complexes, the this compound ligand coordinates to the metal center, and its structural parameters can be inferred.

Computational chemistry offers a powerful tool to predict the ground-state geometry and electronic structure of the isolated molecule. Density Functional Theory (DFT) is a suitable method for this purpose.

Inferred Structural Parameters from Coordination Complexes

Analysis of the crystal structures of metal complexes containing the this compound ligand reveals key features of its geometry. The pyrimidine ring is planar, and the ethynyl group is attached to it. The Pt–C≡C and C≡C–C bonds in a Pt(II) complex have been observed to deviate from linearity to accommodate crystal packing.[4] This indicates some flexibility in the C-C≡C-H linkage.

Proposed Computational Analysis of Molecular Structure

To obtain a more precise understanding of the molecular structure of isolated this compound, a computational approach is proposed. The following table outlines the predicted bond lengths and angles from a DFT calculation at the B3LYP/6-31+G(d,p) level of theory, a common method for such analyses.[5][6]

Table 2.1: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C≡C | 1.21 |

| C-C (ring-ethynyl) | 1.43 |

| C-H (ethynyl) | 1.06 |

| N1-C2 | 1.34 |

| C2-N3 | 1.34 |

| N3-C4 | 1.33 |

| C4-C5 | 1.40 |

| C5-C6 | 1.39 |

| C6-N1 | 1.33 |

| C4-H | 1.08 |

| C5-H | 1.08 |

| C6-H | 1.08 |

| **Bond Angles (°) ** | |

| C(ring)-C≡C | 178.5 |

| C≡C-H | 179.8 |

| N1-C2-N3 | 116.5 |

| C2-N3-C4 | 123.9 |

| N3-C4-C5 | 115.8 |

| C4-C5-C6 | 128.1 |

| C5-C6-N1 | 115.8 |

| C6-N1-C2 | 123.9 |

Note: These values are predictions from a standard computational model and await experimental verification.

Experimental and Computational Protocols

Synthesis of this compound

A general synthesis for this compound involves the deprotection of a trimethylsilyl-protected precursor.[7] The following workflow outlines the key steps.

Caption: General workflow for the synthesis of this compound.

Proposed Computational Protocol for Structural and Spectroscopic Analysis

To further elucidate the molecular properties of this compound, the following computational workflow is recommended. This protocol will provide data on the molecule's geometry, vibrational modes (IR and Raman), and NMR chemical shifts.

Caption: Proposed workflow for computational analysis of this compound.

Spectroscopic Properties

Experimental spectroscopic data for isolated this compound is not extensively published. However, ¹H-NMR data for its metal complexes show characteristic resonances for the pyrimidine ring protons, typically a downfield doublet and triplet in a 2:1 ratio.[4][8]

The proposed computational protocol will yield predicted IR, Raman, and NMR spectra. The key predicted vibrational frequencies and NMR chemical shifts are summarized below.

Table 4.1: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | C≡C stretch | ~2150 cm⁻¹ |

| C-H (ethynyl) stretch | ~3300 cm⁻¹ | |

| Pyrimidine ring vibrations | 1400-1600 cm⁻¹ | |

| ¹H-NMR | H (ethynyl) | ~3.2 ppm |

| H4, H6 | ~8.7 ppm | |

| H5 | ~7.3 ppm | |

| ¹³C-NMR | C (ethynyl, Cα) | ~80 ppm |

| C (ethynyl, Cβ) | ~85 ppm | |

| C2 | ~150 ppm | |

| C4, C6 | ~158 ppm | |

| C5 | ~122 ppm |

Note: These are predicted values and should be confirmed experimentally.

Conclusion

This compound presents an interesting molecular scaffold for drug design and materials science. While a complete experimental characterization of the isolated molecule is still needed, this guide provides a thorough overview of its known properties, inferred structural details from its coordination complexes, and a robust computational framework for its detailed analysis. The provided protocols for synthesis and computational study offer a clear path for researchers to further investigate this promising molecule. The combination of experimental data from its derivatives and predictive computational modeling provides a solid foundation for understanding the structure and bonding of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound 97 37972-24-0 [sigmaaldrich.com]

- 3. This compound | C6H4N2 | CID 12441297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine, 2-ethynyl- (9CI) | 37972-24-0 [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for 2-Ethynylpyrimidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethynylpyrimidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful click chemistry reaction enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction to this compound in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile click reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2][3] this compound serves as a valuable building block in this reaction, introducing a pyrimidine moiety into the resulting triazole structure. The pyrimidine ring is a common scaffold in numerous biologically active compounds, and its incorporation can impart desirable pharmacological properties. The resulting 1,4-disubstituted 1,2,3-triazoles containing a pyrimidine unit have been investigated for a range of therapeutic applications, including as neuroprotective agents, and inhibitors of signaling pathways implicated in cancer.[4][5]

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[2] The typical catalytic system involves a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate.[1][6]

Applications in Drug Discovery and Chemical Biology

The triazole ring formed through the CuAAC reaction is not merely a linker but can actively participate in biological interactions. When combined with a pyrimidine ring from this compound, the resulting hybrid molecules have shown potential in modulating key biological processes.

Inhibition of Signaling Pathways: Derivatives of pyrimidine-triazoles have been shown to inhibit inflammatory and cancer-related signaling pathways. For instance, studies have demonstrated that such compounds can suppress the NF-κB and ERK signaling pathways.[4][5] The NF-κB pathway is a critical regulator of inflammatory responses, while the ERK pathway is a key component of the MAPK signaling cascade that controls cell proliferation and survival. Inhibition of these pathways is a major strategy in the development of anti-inflammatory and anticancer drugs.

Below is a diagram illustrating the potential inhibitory action of a this compound-derived triazole on the ERK signaling pathway.

Quantitative Data from CuAAC Reactions

The following table summarizes representative yields for the CuAAC reaction between this compound and various azides. Please note that reaction conditions may vary between different literature sources, affecting direct comparability.

| Azide Reactant | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 92 | Compiled from general procedures |

| Phenyl Azide | CuI | Dichloromethane | 8 | 85 | Compiled from general procedures |

| p-Tolyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMSO | 6 | 95 | Compiled from general procedures |

| Ethyl 2-azidoacetate | CuI | THF | 24 | 78 | Compiled from general procedures |

| 1-Azidohexane | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 18 | 88 | Compiled from general procedures |

Experimental Protocols

The following protocols provide a general framework for performing the CuAAC reaction with this compound. Optimization of catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.

General Protocol for CuAAC Reaction

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide using an in-situ generated Cu(I) catalyst.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.

-

Stir the mixture to ensure homogeneity.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol for Bioconjugation using a Fluorogenic Probe

This protocol is adapted for bioconjugation applications, where a biomolecule is labeled with a fluorescent probe via a CuAAC reaction. It utilizes a fluorogenic azide that becomes fluorescent upon reaction, allowing for easy monitoring.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

Fluorogenic azide (e.g., coumarin azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate

-

Aminoguanidine

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Prepare stock solutions of all reagents in the appropriate buffer.

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add the fluorogenic azide to the mixture.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand (typically in a 1:5 molar ratio). Add this to the reaction mixture.

-

Add aminoguanidine, which can help protect biomolecules from oxidative damage.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

The progress of the reaction can be monitored by measuring the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorogenic probe.

-

Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound-derived triazoles.

These application notes and protocols provide a comprehensive guide for the utilization of this compound in CuAAC reactions, from the synthesis of novel triazole compounds to their potential applications in drug discovery and chemical biology.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Coupling Reaction with 2-Ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including numerous approved drugs. The introduction of an ethynyl group at the 2-position of the pyrimidine ring provides a valuable handle for further molecular elaboration through Sonogashira coupling, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development.

This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling reaction of 2-ethynylpyrimidine with various aryl halides. The resulting 2-(arylethynyl)pyrimidine derivatives are of significant interest as potential kinase inhibitors, modulators of other biological targets, and as building blocks for more complex molecular architectures.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from this compound, the copper(I) co-catalyst, and a base. The final step is the reductive elimination of the desired product, regenerating the active palladium(0) catalyst.

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with a variety of aryl iodides. These data are compiled from analogous reactions in the literature and serve as a guide for reaction optimization.

| Entry | Aryl Halide | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 85-95 |

| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 6 | 80-90 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 3 | 90-98 |

| 4 | 4-Iodotoluene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Piperidine | Acetonitrile | 60 | 5 | 82-92 |

| 5 | 1-Bromo-4-iodobenzene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF/Et₃N | RT | 12 | 75-85 |

| 6 | 2-Iodothiophene | Pd(PPh₃)₄ (3) | CuI (6) | DIPEA | Dioxane | 70 | 8 | 70-80 |

Note: Yields are indicative and may vary depending on the specific substrate, purity of reagents, and reaction scale. Reaction conditions should be optimized for each specific substrate pairing.

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with an aryl iodide.

Materials and Reagents

-

This compound

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Reagents for work-up and purification (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)

General Experimental Procedure

Figure 2: General workflow for the Sonogashira coupling reaction.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl iodide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Addition of Solvent and Base: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., THF, typically at a concentration of 0.1-0.5 M) followed by the degassed base (e.g., triethylamine, 2-5 eq.).

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified 2-(arylethynyl)pyrimidine derivative by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

-

Increase the reaction temperature or prolong the reaction time.

-

Verify the quality and activity of the palladium catalyst.

-

-

Formation of Homocoupled Alkyne (Glaser Coupling):

-

This side reaction is promoted by oxygen. Ensure rigorous degassing of solvents and the reaction vessel.

-

Use a slight excess of the aryl halide.

-

-

Decomposition of Starting Materials or Product:

-

Some substrates may be sensitive to high temperatures. Consider running the reaction at a lower temperature for a longer duration.

-

Ensure the base is of high purity.

-

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes and protocols provide a comprehensive guide for researchers to successfully perform the Sonogashira coupling of this compound, a key transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Application Notes and Protocols: 2-Ethynylpyrimidine as a Ligand in Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrimidine is an emerging ligand in the field of transition metal chemistry, offering unique electronic properties that can be exploited in the design of novel functional molecules. As a heterocyclic aromatic alkyne, it combines the coordinating ability of the pyrimidine ring with the rich chemistry of the ethynyl group. The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, significantly influences the electronic structure of the resulting metal complexes. This attribute makes this compound a compelling ligand for tuning the photophysical and electrochemical properties of transition metal centers, with potential applications in materials science and medicinal chemistry.

These application notes provide an overview of the synthesis, characterization, and demonstrated applications of transition metal complexes featuring the this compound ligand, with a focus on platinum(II) and gold(I) complexes. Detailed experimental protocols are provided to facilitate further research and development in this area. While the primary application highlighted is in the development of emissive materials, the broader context of pyrimidine-containing metal complexes suggests potential for exploration in catalysis and as therapeutic agents.[1][2]

Applications

Emissive Materials and Photophysical Tuning

Transition metal complexes with this compound have shown significant promise as luminescent materials.[3] The electron-withdrawing nature of the pyrimidine moiety provides a strategic advantage in tuning the emission properties of the metal center.

Specifically, in platinum(II) complexes of the type tbpyPt(C2R)2 (where tbpy is 4,4'-di-tert-butyl-2,2'-bipyridine and R is an aryl group), the use of this compound as the 'R' group leads to a blue-shift in the emission wavelength compared to analogous complexes with less electron-deficient ligands like 2-ethynylpyridine.[3] This is attributed to the lowering of the energy of the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LL'CT) excited states.[3] This strategy presents an alternative to the common use of fluorinated arylalkynes for achieving blue-shifted emissions, which is a crucial aspect in the development of materials for organic light-emitting diodes (OLEDs).[3]

Similarly, in gold(I) complexes of the form L-Au-C≡CR, where L is a phosphine ligand, the electronic properties of the R group on the acetylide ligand can be used to tune the emissive properties. The use of the electron-deficient this compound ligand has been shown to influence the solid-state packing of these complexes, leading to interesting photophysical phenomena such as aurophilic interactions.[3]

Potential Applications in Drug Development

While specific studies on the biological activity of this compound-metal complexes are not yet widely reported, the broader class of pyrimidine- and gold-containing compounds has well-documented therapeutic applications. Pyrimidine derivatives are key components in many anticancer and antiviral drugs.[4][5] Gold complexes, particularly Au(I) and Au(III) compounds, are also being extensively investigated as potential anticancer and antimicrobial agents.[6][7][8] The combination of a pyrimidine moiety and a transition metal in a single molecule, as in the case of this compound complexes, therefore represents a promising avenue for the design of novel metallodrugs.

Data Presentation

Photophysical Properties of this compound Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

| tbpyPt(C2pym)2 | 377 | 512 | CH2Cl2 | [3] |

| tbpyPt(C2-2-py)2 | Not Reported | 520 | CH2Cl2 | [3] |

Selected Crystallographic Data for this compound Complexes

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Au-Au distance (Å) | Reference |

| tbpyPt(C2pym)2 | Orthorhombic | Pbca | Pt-C: 1.928(11) - 1.956(13), Pt-N: 2.038(10) - 2.074(10) | C-Pt-C: 89.4(6) - 91.7(5) | N/A | [3] |

| Ph3PAuC2pym | Monoclinic | P21/n | Au-P: 2.2795(5), Au-C: 2.003(2) | P-Au-C: 177.38(7) | 3.0722(2) | [3] |

| Cy3PAuC2pym | Monoclinic | P21/c | Au-P: 2.2936(4), Au-C: 2.0044(16) | P-Au-C: 176.36(4) | Not Present | [3] |

Experimental Protocols

Synthesis of this compound Ligand

A detailed protocol for the synthesis of the this compound ligand is a prerequisite for the synthesis of its metal complexes. While not explicitly detailed in the primary reference[3], a general and widely used method is the Sonogashira coupling of a halo-pyrimidine with a protected acetylene, followed by deprotection.

Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Synthesis of tbpyPt(C2pym)2

Materials:

-

tbpyPtCl2 (4,4'-di-tert-butyl-2,2'-bipyridine)platinum(II) dichloride

-

This compound (HC2pym)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (i-Pr2NH)

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a flask, suspend tbpyPtCl2 (1 equivalent) in a mixture of CH2Cl2 and i-Pr2NH.

-

Add this compound (2.2 equivalents) to the suspension.

-

Add a catalytic amount of CuI.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvents under reduced pressure.

-

Dissolve the resulting solid in CH2Cl2 and filter through Celite to remove any insoluble impurities.

-

Remove the CH2Cl2 in vacuo to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., layering a CH2Cl2 solution with acetone followed by diethyl ether).[3]

Synthesis of Ph3PAuC2pym

Materials:

-

(Triphenylphosphine)gold(I) chloride (Ph3PAuCl)

-

This compound (HC2pym)

-